molecular formula C9H13NO2S B1425061 2-[3-(Methylsulfonyl)phenyl]ethylamine CAS No. 933696-63-0

2-[3-(Methylsulfonyl)phenyl]ethylamine

Cat. No. B1425061
M. Wt: 199.27 g/mol
InChI Key: OIWYCAKEVPDNNP-UHFFFAOYSA-N
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Description

“2-[3-(Methylsulfonyl)phenyl]ethylamine” is a compound with the CAS Number: 933696-63-0 and a molecular weight of 199.27 . It is a light yellow to brown liquid or solid .


Molecular Structure Analysis

The IUPAC name of this compound is 2-[3-(methylsulfonyl)phenyl]ethanamine . The InChI code is 1S/C9H13NO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a storage temperature of +4°C . It is a light yellow to brown liquid or solid .

Scientific Research Applications

Conformational Analysis in Organic Sulfur Compounds

Research by Brunet et al. (1986) on the synthesis and conformational analysis of 1-phenyl-2-methylsulfinyl-(and -sulfonyl-)ethylamine and its derivatives shows the importance of the compound in understanding configuration-dependent conformational behavior in organic chemistry. This work is fundamental in analyzing how sulfoxides and sulfones behave conformationally, providing insights into the donor-acceptor interactions between nitrogen and sulfur in these compounds (Brunet et al., 1986).

Enantiomer Resolution in Pharmaceutical Research

The resolution of racemic compounds like (1-methyl-2-phenyl)-ethylamine into pure enantiomers is a critical process in pharmaceutical research, as described by Dombrády Zs et al. (2019). This process is vital for creating effective pharmaceutical compounds and for organic chemical research, demonstrating the importance of compounds like 2-[3-(Methylsulfonyl)phenyl]ethylamine in developing therapeutic drugs (Dombrády Zs et al., 2019).

Molecular Complex Formation in Chiral Chemistry

A study by Charpin et al. (1986) on the formation of a crystalline molecular complex involving chiral sulfoxide and chiral amide, using compounds like (R)-methyl p-tolyl sulfoxide and (S)-N-(3,5-dinitrobenzoyl)-1-phenyl ethylamine, highlights the application of 2-[3-(Methylsulfonyl)phenyl]ethylamine in the field of chiral chemistry. Such research is crucial for understanding molecular interactions and the role of chirality in chemical reactions (Charpin et al., 1986).

Antidepressant Drug Research

Yardley et al. (1990) explored derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine for potential antidepressant activity, demonstrating the role of 2-[3-(Methylsulfonyl)phenyl]ethylamine derivatives in the development of new antidepressant drugs. This research contributes to understanding how certain chemical structures can influence neurotransmitter uptake and provide antidepressant effects (Yardley et al., 1990).

Application in Bioorganic Chemistry

In the field of bioorganic chemistry, the compound's derivatives have been used in biomolecular docking, synthesis, and bioassay studies, as reported by Baker Jawabrah Al-Hourani et al. (2020). Such studies are crucial for developing novel compounds with potential therapeutic applications, showcasing the versatility of 2-[3-(Methylsulfonyl)phenyl]ethylamine in medicinal chemistry (Baker Jawabrah Al-Hourani et al., 2020).

Future Directions

In the field of optoelectronics, perovskite light-emitting diodes (PeLEDs) show strong promise for a new generation of light sources . The introduction of a multifunctional molecule like 2-(4-(methylsulfonyl)phenyl)ethylamine (MSPE) can help achieve an ideal emitter structure with superior characteristics . This suggests potential future applications of “2-[3-(Methylsulfonyl)phenyl]ethylamine” in the development of PeLEDs .

properties

IUPAC Name

2-(3-methylsulfonylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWYCAKEVPDNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Methylsulfonyl)phenyl]ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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